![molecular formula C21H17N3O2 B2802821 N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide CAS No. 941923-31-5](/img/structure/B2802821.png)

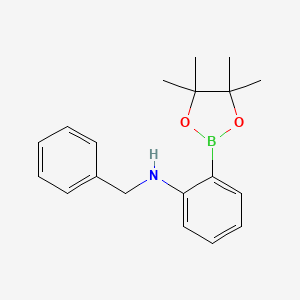

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

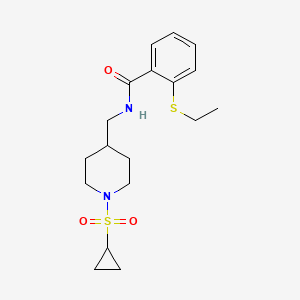

“N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide” is a chemical compound with a complex structure . It belongs to the class of compounds known as pyrido[1,2-a]pyrimidines .

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives has been studied extensively. One method involves the electrochemical reduction of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine in aqueous media . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The core structure is a pyrido[1,2-a]pyrimidine ring, which is substituted with various groups .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. One study investigated the electrochemical reduction of a similar compound, 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine . The study suggested two different routes for the reduction mechanism; a one-electron process involving a neutral radical intermediate formation accompanied by a rapid dimerization and one involving the primarily-formed neutral radical by a second electron uptake and protonation to give the dihydroderivative .科学的研究の応用

Synthesis and Chemical Transformations

The synthesis of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide and related compounds involves several key chemical transformations. Notably, the cyclization of substituted 2-aminopyridines with β-ketocarboxylic esters in polyphosphoric acid or mixtures of the latter with phosphoryl chloride has been explored. This method has led to the preparation of a series of 4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the versatility of this scaffold in synthesizing diverse heterocyclic systems (Fülöp et al., 1979). Additionally, the thermal cyclization and decarboxylation of specific precursors have been employed to synthesize halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the chemical manipulability of this core structure for the introduction of halogen atoms which could potentially affect the biological activity of these compounds (Molnár et al., 2009).

Antimicrobial and Biological Activity

Research has also focused on evaluating the biological activities of compounds derived from pyrido[1,2-a]pyrimidin-3-yl motifs. A study exploring the synthesis of pyrimidine linked heterocyclics by microwave irradiative cyclocondensation reported insecticidal and antibacterial potentials for these compounds. The study indicates a direct relationship between the chemical structure of synthesized compounds and their biological activity, underscoring the importance of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Structural Analysis and Novel Heterocyclic Systems

The structural elucidation of pyrido[1,2-a]pyrimidin-4-ones and their derivatives has been achieved through various spectroscopic techniques, including X-ray diffraction studies. These analyses provide insights into the molecular configuration, crystal packing, and potential intermolecular interactions, which are crucial for understanding the chemical reactivity and biological activity of these compounds. For instance, the crystal structure analysis of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one offered detailed insights into its molecular geometry and intermolecular interactions, highlighting the planarity of the pyrido-pyrimidine moiety and the presence of hydrogen bonds stabilizing the crystal structure (Anthal et al., 2014).

作用機序

Mode of Action

It is suggested that the compound may undergo a one-electron process involving a neutral radical intermediate formation accompanied by a rapid dimerization

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the electrochemical reduction of a similar compound was investigated in aqueous buffered solutions at different pH values

将来の方向性

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyrido[1,2-a]pyrimidine derivatives for their biological activities , this compound could be a potential candidate for further study in medicinal chemistry.

特性

IUPAC Name |

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-13-6-5-9-18-22-14(2)19(21(26)24(13)18)23-20(25)17-11-10-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDBHRJMUQKUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C3=CC4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)

![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)

![5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2802754.png)

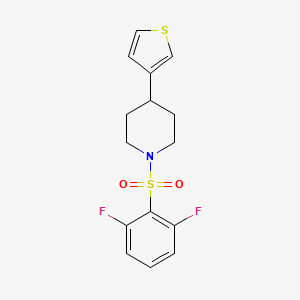

![5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2802758.png)

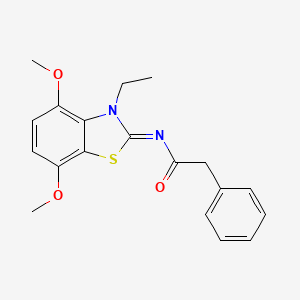

![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)

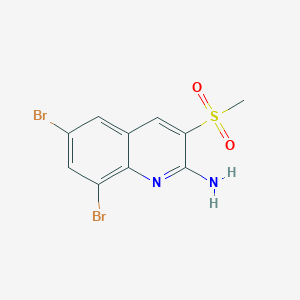

![2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2802761.png)